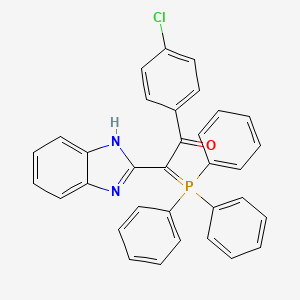![molecular formula C14H14N2O2 B11988869 2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE is an organic compound with a complex structure that includes a furan ring, a hydrazide group, and a phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE typically involves the condensation of 2-methylfuran-3-carbohydrazide with acetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The furan ring and phenylethylidene moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Methyl-N’-(1-phenylethylidene)-2-propanesulfinamide
- 4-Hydroxy-N’-(1-phenylethylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxide
Uniqueness
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and hydrazide group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-methyl-N-[(E)-1-phenylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)15-16-14(17)13-8-9-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-10+ |
InChIキー |
XXDOALYLCLZHBY-XNTDXEJSSA-N |
異性体SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
正規SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2 |
溶解性 |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)








![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)
